molecular formula C11H16OS B8078930 tert-Butyl 2-Methoxyphenyl sulfide

tert-Butyl 2-Methoxyphenyl sulfide

Cat. No.: B8078930
M. Wt: 196.31 g/mol
InChI Key: QEORNIGQDCMPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-Methoxyphenyl Sulfide: is an organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a sulfide linkage

Synthetic Routes and Reaction Conditions:

  • Direct Sulfidation: This method involves the reaction of tert-butyl phenyl sulfide with methanol under acidic conditions to introduce the methoxy group.

  • Transition Metal Catalysis: Using transition metal catalysts like palladium or nickel, the compound can be synthesized through cross-coupling reactions involving tert-butyl halides and methoxyphenyl sulfides.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batch reactors where raw materials are added, and the reaction is controlled to optimize yield and purity.

  • Continuous Flow Process: Some industries employ continuous flow reactors to enhance production efficiency and ensure consistent quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the sulfide to thioethers or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can replace the sulfide group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles like amines or halides under appropriate conditions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thioethers: Produced through reduction processes.

  • Substituted Derivatives: Formed via nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Tert-Butyl 2-Methoxyphenyl Sulfide is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The mechanism involves binding to specific sites on these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl Phenyl Sulfide: Lacks the methoxy group.

  • Methoxyphenyl Sulfide: Lacks the tert-butyl group.

  • Tert-Butyl Methoxybenzene: Lacks the sulfide linkage.

Uniqueness: Tert-Butyl 2-Methoxyphenyl Sulfide is unique due to the combination of the tert-butyl group, methoxy group, and sulfide linkage, which imparts distinct chemical and physical properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-tert-butylsulfanyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-11(2,3)13-10-8-6-5-7-9(10)12-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEORNIGQDCMPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.